molecular formula C16H18BrN3O B7061026 N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide

N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide

Cat. No.: B7061026
M. Wt: 348.24 g/mol
InChI Key: XHEAPXMJSBFATJ-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to a propan-2-yl chain, which is further connected to a dimethylpyrimidine carboxamide moiety.

Properties

IUPAC Name

N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-10-12(9-18-11(2)19-10)15(21)20-16(3,4)13-7-5-6-8-14(13)17/h5-9H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEAPXMJSBFATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC(C)(C)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable phenyl precursor, followed by alkylation to introduce the propan-2-yl group. The resulting intermediate is then subjected to a series of reactions to form the dimethylpyrimidine carboxamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it suitable for use in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-bromophenyl)propan-2-yl]-2-chloroacetamide
  • N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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